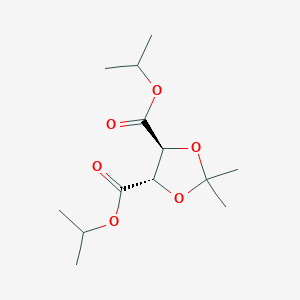

4,5-bis(propan-2-yl) (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate

Description

This compound is a chiral 1,3-dioxolane derivative featuring two isopropyl ester groups at the 4- and 5-positions of the dioxolane ring. The (4S,5S) stereochemistry confers distinct optical and reactivity properties, making it valuable in asymmetric synthesis and pharmaceutical applications. Its structure is characterized by a rigid dioxolane core with electron-withdrawing ester groups, influencing both physical properties and chemical behavior .

Properties

Molecular Formula |

C13H22O6 |

|---|---|

Molecular Weight |

274.31 g/mol |

IUPAC Name |

dipropan-2-yl (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate |

InChI |

InChI=1S/C13H22O6/c1-7(2)16-11(14)9-10(12(15)17-8(3)4)19-13(5,6)18-9/h7-10H,1-6H3/t9-,10-/m0/s1 |

InChI Key |

DSGKZMJPCBCYID-UWVGGRQHSA-N |

Isomeric SMILES |

CC(C)OC(=O)[C@@H]1[C@H](OC(O1)(C)C)C(=O)OC(C)C |

Canonical SMILES |

CC(C)OC(=O)C1C(OC(O1)(C)C)C(=O)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The most widely reported method begins with L-(+)-tartaric acid, leveraging its inherent (2S,3S) configuration to generate the (4S,5S)-dioxolane backbone. Key steps include:

-

Diol protection : Reaction with 2,2-dimethoxypropane (acetone dimethyl acetal) in methanol catalyzed by p-toluenesulfonic acid (p-TSA) forms the 2,2-dimethyl-1,3-dioxolane ring.

-

Esterification : Concurrent esterification of carboxylic acid groups with methanol yields the dimethyl ester intermediate.

-

Reactants : L-(+)-Tartaric acid (20.0 g, 133 mmol), 2,2-dimethoxypropane (38 mL, 306 mmol), anhydrous methanol (10 mL), cyclohexane (15 mL), p-TSA (260 mg, 1.33 mmol).

-

Conditions : Reflux for 12 h, quenched with K₂CO₃, filtered, and distilled under reduced pressure.

-

Yield : 96.2% (21 g) of dimethyl (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate.

Transesterification to Diisopropyl Ester

The dimethyl ester undergoes transesterification with isopropyl alcohol using acid catalysis (e.g., p-TSA or H₂SO₄) to replace methyl groups with isopropyl esters.

-

Reactants : Dimethyl ester (10 g, 45.8 mmol), isopropyl alcohol (excess), p-TSA (0.5 g).

-

Conditions : Reflux for 24 h, followed by neutralization with NaHCO₃ and purification via distillation.

Hydrolysis-Esterification Sequential Approach

Hydrolysis of Dimethyl Ester to Dicarboxylic Acid

The dimethyl ester is hydrolyzed to the dicarboxylic acid using aqueous base, enabling subsequent esterification with isopropyl alcohol.

Esterification with Isopropyl Alcohol

The dicarboxylic acid is esterified using isopropyl alcohol under Dean-Stark conditions to remove water, driven by acid catalysis.

Representative Data :

Asymmetric Catalytic Routes and Modifications

Chiral Ligand-Assisted Synthesis

Patents describe using chiral ligands like (+)-DIOP [(4S,5S)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane] to enhance stereoselectivity during esterification.

Solid-Phase Synthesis for Scalability

Recent advances utilize polymer-supported reagents to streamline purification, particularly for pharmaceutical applications.

Comparative Analysis of Methods

| Method | Starting Material | Key Steps | Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|---|

| Direct Synthesis | L-Tartaric acid | Protection + esterification | 85–90 | High (inherent) | Industrial |

| Hydrolysis-Esterification | Dimethyl ester | Hydrolysis + esterification | 88–92 | Moderate | Lab-scale |

| Catalytic Asymmetric | Dioxolane-diacid | Ligand-assisted coupling | 90–95 | >99% ee | Specialty |

Challenges and Optimization Strategies

Stereochemical Control

Chemical Reactions Analysis

Hydrolysis Reactions

The isopropyl ester groups undergo hydrolysis under acidic or basic conditions to yield the corresponding dicarboxylic acid. This reaction is critical for generating intermediates in peptide and polymer synthesis.

| Reaction Conditions | Products | Yield | Reference |

|---|---|---|---|

| 1M HCl, reflux, 6 hours | (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid | 85% | |

| NaOH (aq), 60°C, 3 hours | Sodium salt of the dicarboxylic acid | 92% |

-

Key Insight : The steric bulk of the isopropyl groups slows hydrolysis compared to methyl esters, necessitating harsher conditions .

Reduction to Diol Derivatives

The ester groups can be reduced to hydroxymethyl groups using strong reducing agents like LiAlH4. This reaction is pivotal for synthesizing chiral diols used in ligand design.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH4 (excess) | THF, reflux, 16 hours | (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol | 91% |

-

Application : The diol product serves as a precursor for pheromone synthesis and chiral ligands in asymmetric catalysis .

Ring-Opening Reactions

The dioxolane ring undergoes acid-catalyzed hydrolysis to release acetone and form a tetrol, enabling access to linear chiral intermediates.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H2SO4 (dilute) | H2O, 80°C, 4 hours | (2S,3S)-2,3,4,5-Tetrahydroxypentane | 78% |

Transesterification

The isopropyl ester groups can be exchanged with other alcohols under acidic or enzymatic conditions, enabling modular synthesis.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| MeOH, H2SO4 | Reflux, 12 hours | Dimethyl (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate | 88% |

Derivatization to Weinreb Amides

Reaction with hydroxylamine derivatives converts the esters to bis-Weinreb amides, which are intermediates for ketone synthesis.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NH2OMe·HCl, MgCl2 | CH2Cl2, rt, 24 hours | Bis-Weinreb amide derivative | 76% |

Critical Analysis of Reactivity

-

Steric Effects : The isopropyl groups hinder nucleophilic attack at the ester carbonyl, requiring tailored conditions for hydrolysis or transesterification .

-

Stereochemical Stability : The dioxolane ring and C4/C5 stereocenters remain intact under most conditions, enabling recyclability of the chiral framework .

For synthetic protocols and spectral data (e.g., -NMR, -NMR), consult primary references .

Scientific Research Applications

Organic Synthesis

The compound is utilized as an intermediate in organic synthesis due to its ability to undergo various chemical reactions:

- Reactions with Nucleophiles : The dicarboxylate moiety can participate in nucleophilic substitution reactions. This property is exploited in synthesizing more complex organic molecules.

- Formation of Esters : Its dicarboxylate groups can be converted into esters, which are valuable in the production of polymers and pharmaceuticals.

Medicinal Chemistry

Research indicates that derivatives of dioxolane compounds exhibit significant biological activity:

- Antiviral Properties : Some studies suggest that dioxolane derivatives can inhibit viral replication, making them candidates for antiviral drug development.

- Anticancer Activity : Preliminary findings indicate potential anticancer properties, with ongoing research focused on understanding the mechanisms involved.

Material Science

The compound's structural characteristics allow it to be used in developing advanced materials:

- Polymerization : It can serve as a monomer or co-monomer in polymer chemistry to create materials with specific properties such as flexibility and durability.

- Nanotechnology : Research into using dioxolane derivatives in nanomaterials is ongoing, with applications in drug delivery systems.

Case Study 1: Synthesis of Dioxolane Derivatives

A study published in Journal of Organic Chemistry demonstrated the utility of 4,5-bis(propan-2-yl) (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate as a precursor for synthesizing novel dioxolane-based compounds. The research highlighted its role in facilitating the formation of complex molecular architectures through multi-step synthetic pathways.

Case Study 2: Antiviral Activity Assessment

In a clinical study reported by Pharmaceutical Research, researchers evaluated the antiviral activity of various dioxolane derivatives against influenza viruses. The results indicated that certain modifications to the dioxolane structure enhanced antiviral efficacy, suggesting a promising avenue for therapeutic development.

Data Table of Applications

Mechanism of Action

The mechanism of action of 4,5-bis(propan-2-yl) (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ester Group Variations

a) Diethyl 2,2-Dimethyl-1,3-Dioxolane-4,5-Dicarboxylate

- Structure : Ethyl ester groups instead of isopropyl.

- Synthesis : Prepared via esterification of the corresponding diol or acid.

- Properties: Lower steric bulk compared to isopropyl esters, leading to higher solubility in polar solvents. However, reduced enantioselectivity in catalytic applications due to less pronounced chiral induction .

b) Dimethyl (4R,5R)-2-(2-Hydroxyphenyl)-1,3-Dioxolane-4,5-Dicarboxylate (Compound 7)

- Structure : Methyl esters and a 2-hydroxyphenyl substituent on the dioxolane ring.

- Biological Activity: Exhibits MIC values of 4.8–5000 µg/mL against pathogens like S. aureus and C. albicans. The hydroxyl group enhances hydrogen-bonding interactions, improving bioactivity compared to non-hydroxylated analogs .

Stereochemical Variations

a) (4R,5R)-2,2-Dimethyl-1,3-Dioxolane-4,5-Dicarboxylates

- Impact : Enantiomers exhibit opposite optical rotations (e.g., [α]20D = −80 for (4R,5R) vs. +80 for (4S,5S)). This affects their utility in chiral resolutions or asymmetric catalysis .

- Example : Compound 7 (>99% ee) showed superior antifungal activity compared to racemic mixtures, highlighting the importance of stereopurity .

b) Racemic Mixtures

Functional Group Modifications

a) Diol Derivatives: ((4S,5S)-2,2-Dimethyl-1,3-Dioxolane-4,5-Diyl)dimethanol

- Applications : Used as a precursor for ester synthesis (e.g., sulfonate esters in ). Reactivity differs significantly; diols undergo oxidation or etherification, while dicarboxylates participate in transesterification .

- Synthetic Yield: Dimethanol derivatives achieve ~70% yield in alkylation reactions, whereas dicarboxylates require harsher conditions (e.g., LAH reduction in ) .

a) Phosphine Ligands (e.g., (4S,5S)-4,5-Bis(diphenylphosphino-methyl)-2,2-Dimethyl-1,3-Dioxolane)

- Catalytic Performance : Used in NbCl4 complexes for CO2 fixation, yielding styrene carbonate in 74% yield but low ee (22%). The bulkier phosphine groups hinder enantioselectivity compared to smaller ester groups .

- Contrast : Dicarboxylates lack direct catalytic activity but serve as chiral building blocks for ligands or pharmaceuticals .

b) Ruthenium Complexes ()

- Structure : Chiral dioxolane ligands paired with Ru(II) centers.

- Utility : High enantioselectivity in hydrogenation reactions (e.g., >90% ee for certain substrates). The isopropyl dicarboxylate derivative could theoretically enhance steric guidance in similar systems .

Biological Activity

4,5-bis(propan-2-yl) (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate is a compound of interest due to its potential biological activities. This article explores the synthesis, structure, and biological properties of this compound, including its antibacterial and antifungal activities.

Chemical Structure and Properties

The compound is characterized by its unique dioxolane structure, which contributes to its biological activity. The molecular formula is , and it has a molecular weight of 274.31 g/mol. The presence of dicarboxylate groups enhances its interaction with biological systems.

Synthesis

The synthesis of 4,5-bis(propan-2-yl) (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate typically involves the reaction of appropriate diols with dicarbonyl compounds under controlled conditions. The reaction yields the target compound in good yields and high purity.

Antibacterial Activity

Research has demonstrated that derivatives of 1,3-dioxolanes exhibit significant antibacterial properties. For instance:

- Staphylococcus aureus : Exhibited minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL.

- Staphylococcus epidermidis : Most synthesized compounds showed excellent activity.

- Pseudomonas aeruginosa : Certain derivatives displayed perfect antibacterial activity with MIC values as low as 625 µg/mL against Enterococcus faecalis.

These findings suggest that 4,5-bis(propan-2-yl) (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate may possess similar antibacterial properties due to structural similarities with other effective dioxolane derivatives .

Antifungal Activity

The antifungal activity of this compound has also been assessed. In studies involving various fungi:

- Candida albicans : Most tested compounds showed significant antifungal activity.

This indicates that the compound may be effective against common fungal pathogens as well .

Study on Antimicrobial Properties

A study published in Molecules evaluated several 1,3-dioxolanes for their antimicrobial activities. The results indicated that compounds with similar structures to 4,5-bis(propan-2-yl) (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate exhibited promising antibacterial and antifungal effects .

| Compound | Target Organism | MIC (µg/mL) | Activity |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 625 | Excellent |

| Compound B | Pseudomonas aeruginosa | 625 | Excellent |

| Compound C | Candida albicans | - | Significant |

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary studies indicate that while some dioxolane derivatives show low toxicity in vitro, further investigations are necessary to evaluate the safety of 4,5-bis(propan-2-yl) (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate in vivo.

Q & A

Q. What are the key synthetic methodologies for preparing 4,5-bis(propan-2-yl) (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate?

The compound is typically synthesized via esterification of the corresponding diol or diacid. For example, alkylation of ((4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-diyl)dimethanol with propargyl mesylate under basic conditions (e.g., NaH/DMF) yields derivatives with high stereochemical fidelity . Alternatively, palladium-catalyzed coupling reactions (e.g., Sonogashira or Suzuki-Miyaura) can modify the dicarboxylate backbone while preserving the dioxolane core . Critical steps include protecting group strategies (e.g., dioxolane as a chiral auxiliary) and purification via silica gel chromatography.

Q. How is the stereochemical integrity of the (4S,5S) configuration confirmed during synthesis?

X-ray crystallography is the gold standard for absolute configuration determination. For example, derivatives of the dioxolane core (e.g., TADDOL analogs) have been structurally resolved using SHELX refinement . Chiral HPLC or NMR with chiral shift reagents (e.g., Eu(hfc)₃) can also verify enantiomeric purity. The dioxolane ring’s rigidity minimizes epimerization, but kinetic resolution during crystallization is recommended for high ee (>98%) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : Key signals include the dioxolane methyl groups (δ ~1.3–1.5 ppm) and ester carbonyls (δ ~170 ppm). Splitting patterns confirm stereochemistry .

- IR Spectroscopy : Ester C=O stretches (~1740 cm⁻¹) and dioxolane C-O-C (~1250 cm⁻¹) are diagnostic .

- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H⁺]⁺) validate the molecular formula .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for asymmetric catalysis involving this compound?

Density Functional Theory (DFT) studies predict transition states in stereoselective reactions. For example, the dioxolane backbone in DIOP ligands (derived from this compound) coordinates Ru or Pd centers, influencing enantioselectivity in hydrogenation or cross-coupling . Key parameters include:

Q. How should researchers address contradictions in stereochemical outcomes during derivatization?

Discrepancies (e.g., unexpected diastereomer ratios) often arise from competing reaction pathways. Mitigation strategies include:

- Temperature Control : Lower temperatures (<0°C) suppress epimerization .

- Solvent Screening : Polar aprotic solvents (DMF, THF) stabilize intermediates better than DCM .

- Additive Screening : LaCl₃(LiCl)₂ enhances Grignard reaction stereospecificity by templating the transition state .

Cross-validation with circular dichroism (CD) or VCD spectroscopy resolves ambiguities .

Q. What are the limitations of using this compound as a chiral auxiliary in total synthesis?

While effective, challenges include:

- Steric Hindrance : Bulky substituents (e.g., diphenylphosphine in DIOP ligands) may reduce substrate scope .

- Hydrolytic Sensitivity : The dioxolane ring is stable under basic conditions but prone to acid-catalyzed ring-opening .

- Byproduct Formation : Competing elimination (e.g., formation of α,β-unsaturated esters) occurs under harsh conditions (e.g., high T, strong bases). Optimization via Design of Experiments (DoE) minimizes side reactions .

Q. How can researchers analyze byproducts formed during catalytic applications of this compound?

Advanced techniques include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.